molecular formula C22H30BN3O3 B1431248 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester CAS No. 1451391-24-4

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester

Cat. No. B1431248
M. Wt: 395.3 g/mol
InChI Key: JBLLWMKVHJIABN-UHFFFAOYSA-N
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Description

The compound “4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester” is a chemical with the CAS Number: 1451391-24-4 . It has a molecular weight of 395.31 . The IUPAC name for this compound is 4-(benzyloxy)-2-(1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H30BN3O3/c1-21(2)22(3,4)29-23(28-21)18-15-24-20(26-13-9-6-10-14-26)25-19(18)27-16-17-11-7-5-8-12-17/h5,7-8,11-12,15H,6,9-10,13-14,16H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound could be involved in reactions such as the Suzuki–Miyaura coupling . This reaction involves the oxidative addition of palladium to form a new Pd–C bond . Protodeboronation of pinacol boronic esters is another reaction that this compound could be involved in .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .

Safety And Hazards

The compound is classified under GHS07 . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-phenylmethoxy-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30BN3O3/c1-21(2)22(3,4)29-23(28-21)18-15-24-20(26-13-9-6-10-14-26)25-19(18)27-16-17-11-7-5-8-12-17/h5,7-8,11-12,15H,6,9-10,13-14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLLWMKVHJIABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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